molecular formula C10H10N2O B1342425 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine CAS No. 441055-75-0

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine

Cat. No. B1342425
M. Wt: 174.2 g/mol
InChI Key: WEPDEUMTQHBFOQ-UHFFFAOYSA-N
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Description

“1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” is an organic compound that contains a furan ring substituted with a pyridin-3-yl methanamine group . It is also known as FPM.


Synthesis Analysis

The synthesis of compounds similar to “1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” has been reported in the literature. For instance, a series of polysubstituted furans was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The molecular formula of “1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” is C10H10N2O . The exact mass is 174.07900 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.19900 and a density of 1.155g/cm3 . The boiling point is 312.1ºC at 760 mmHg . The flash point is 142.6ºC .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: The compound 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), which has a similar structure, has been shown to have anti-inflammatory activity as it inhibits the production of nitric oxide and tumor necrosis factor-β .
  • Methods of Application: The metabolic fate and possible involvement of 11β-hydroxysteroid dehydrogenase (11β-HSD) and carbonyl reductase (CBR) in the metabolism of FPP-3 were investigated in rat liver subcellular fractions .
  • Results or Outcomes: When FPP-3 was incubated with rat liver subcellular fractions in the presence of β-NADPH, two major peaks were detected by reduction on the propenone: M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol) .

2. Synthesis of Pyridin-2-yl-methanones

  • Summary of Application: Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .
  • Methods of Application: An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described .
  • Results or Outcomes: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

properties

IUPAC Name

[6-(furan-2-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPDEUMTQHBFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609068
Record name 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine

CAS RN

441055-75-0
Record name 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
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1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
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1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
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1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
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1-[6-(Furan-2-yl)pyridin-3-yl]methanamine

Citations

For This Compound
1
Citations
T Gucky, R Jorda, M Zatloukal, V Bazgier… - Journal of medicinal …, 2013 - ACS Publications
The inhibition of overactive CDKs during cancer remains an important strategy in cancer drug development. We synthesized and screened a novel series of 2-substituted-6-…
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk

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